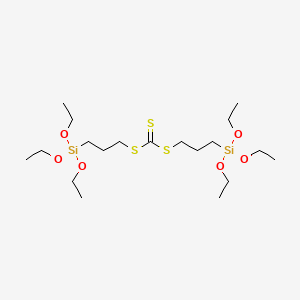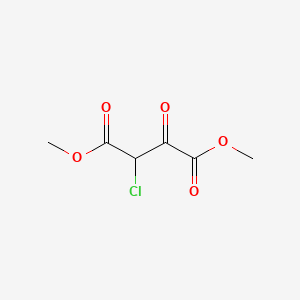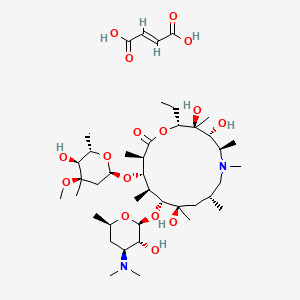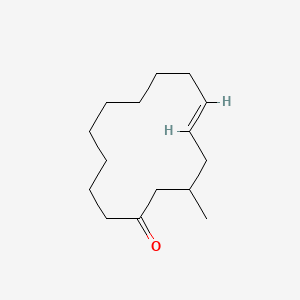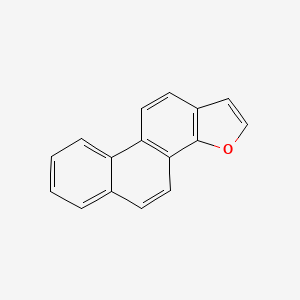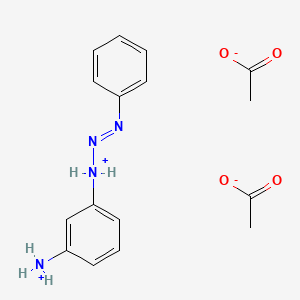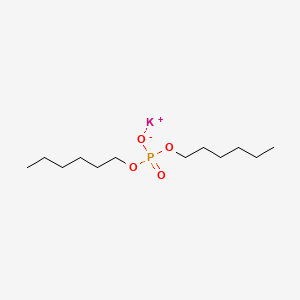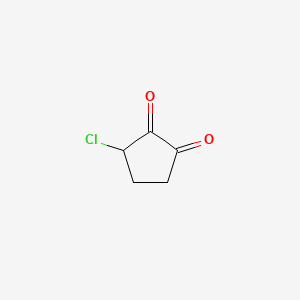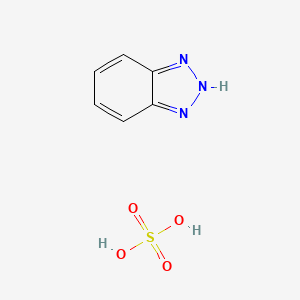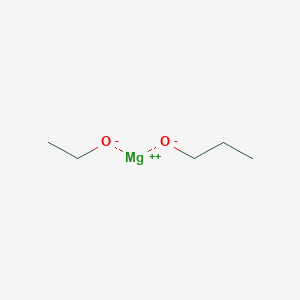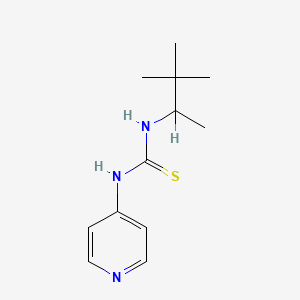
Sorbitan, di-9,12-octadecadienoate, (all-Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sorbitan, di-9,12-octadecadienoate, (all-Z)-: is a chemical compound with the molecular formula C42H72O7 and a molecular weight of 689.01688 . It is a derivative of sorbitan, which is a type of sorbitol, and is esterified with linoleic acid. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sorbitan, di-9,12-octadecadienoate, (all-Z)- typically involves the esterification of sorbitan with linoleic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The reaction conditions often include the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and the removal of water to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of Sorbitan, di-9,12-octadecadienoate, (all-Z)- is scaled up using similar esterification processes. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure consistent product quality. The final product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions: Sorbitan, di-9,12-octadecadienoate, (all-Z)- can undergo various chemical reactions, including:
Oxidation: The double bonds in the linoleic acid moiety can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The ester groups can be reduced to alcohols under suitable conditions.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Amides, esters.
Aplicaciones Científicas De Investigación
Sorbitan, di-9,12-octadecadienoate, (all-Z)- has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for biological studies.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Mecanismo De Acción
The mechanism of action of Sorbitan, di-9,12-octadecadienoate, (all-Z)- is primarily related to its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, which facilitate the dispersion and solubilization of hydrophobic compounds .
Comparación Con Compuestos Similares
Sorbitan monostearate: Another ester of sorbitan, but with stearic acid instead of linoleic acid.
Sorbitan monooleate: Esterified with oleic acid, used as an emulsifier in various applications.
Sorbitan tristearate: Contains three stearic acid moieties, used in food and cosmetic industries.
Uniqueness: Sorbitan, di-9,12-octadecadienoate, (all-Z)- is unique due to its specific esterification with linoleic acid, which imparts distinct surfactant properties and makes it suitable for specialized applications in drug delivery and biological studies .
Propiedades
Número CAS |
93894-44-1 |
|---|---|
Fórmula molecular |
C42H72O7 |
Peso molecular |
689.0 g/mol |
Nombre IUPAC |
[(2R,3R,4S)-4-hydroxy-2-[(1R)-2-hydroxy-1-[(9Z,12Z)-octadeca-9,12-dienoyl]oxyethyl]oxolan-3-yl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C42H72O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(45)48-38(35-43)42-41(37(44)36-47-42)49-40(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37-38,41-44H,3-10,15-16,21-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18-/t37-,38+,41+,42+/m0/s1 |
Clave InChI |
IFLQLVYBFWHHOS-ZAFPTGKASA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O[C@@H]1[C@H](CO[C@@H]1[C@@H](CO)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)O |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC(=O)OC1C(COC1C(CO)OC(=O)CCCCCCCC=CCC=CCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


